molecular formula C14H17N7O B2430904 N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide CAS No. 1396812-53-5

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide

Cat. No.: B2430904
CAS No.: 1396812-53-5
M. Wt: 299.338
InChI Key: KMOBQRJWNRFSPX-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring bound to a phenyl group, along with pyrimidine and pyrazine moieties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition . This suggests that this compound could potentially influence biochemical reactions involving acetylcholine metabolism.

Cellular Effects

The effects of this compound on cells are diverse. It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested to inhibit the activity of AChE, which could potentially influence cell signaling pathways related to acetylcholine .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It has been shown to inhibit AChE by binding to the enzyme, thereby preventing the breakdown of acetylcholine . This could lead to an increase in acetylcholine levels, influencing gene expression and cellular functions related to acetylcholine signaling.

Temporal Effects in Laboratory Settings

It is known that the compound exhibits stability and can exert long-term effects on cellular function, as evidenced by its inhibitory activity against AChE .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been reported, it is known that the compound exhibits inhibitory activity against AChE, suggesting that it could potentially influence cognitive functions in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to acetylcholine metabolism. By inhibiting AChE, it prevents the breakdown of acetylcholine, potentially affecting metabolic flux and metabolite levels related to acetylcholine signaling .

Transport and Distribution

Given its ability to interact with AChE, it is likely that it may be transported to sites where AChE is present .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with AChE. As AChE is typically located in the synaptic cleft in neurons, it is possible that this compound may also be localized in these regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine intermediate with 4-methylpiperazine.

    Formation of the pyrazine ring: This is typically done through cyclization reactions involving suitable precursors.

    Final coupling reaction: The final step involves coupling the pyrazine ring with the pyrimidine-piperazine intermediate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs.

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O/c1-20-4-6-21(7-5-20)14-17-8-11(9-18-14)19-13(22)12-10-15-2-3-16-12/h2-3,8-10H,4-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOBQRJWNRFSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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